2-(Pyrimidin-2-yloxy)acetamide
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Overview
Description
2-(Pyrimidin-2-yloxy)acetamide is a heterocyclic compound that features a pyrimidine ring attached to an acetamide group via an oxygen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method includes the reaction of 2-chloropyrimidine with sodium acetate in the presence of a suitable solvent to yield this compound . The reaction conditions often involve moderate temperatures and the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-2-yloxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in the context of its antifibrotic activity, the compound inhibits the expression of collagen and other extracellular matrix proteins by targeting prolyl-4-hydroxylase . This enzyme is crucial for the post-translational modification of collagen, and its inhibition can reduce fibrosis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yloxy)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Bis-pyrimidine acetamides: These compounds feature two pyrimidine rings and have been studied for their antimicrobial and anticancer activities.
Uniqueness
2-(Pyrimidin-2-yloxy)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit prolyl-4-hydroxylase and reduce fibrosis sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H7N3O2 |
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Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-pyrimidin-2-yloxyacetamide |
InChI |
InChI=1S/C6H7N3O2/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) |
InChI Key |
DXOGJINTVQOAGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)OCC(=O)N |
Origin of Product |
United States |
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